(2,5-Difluorophenyl)(piperidin-4-yl)methanol
Description
(2,5-Difluorophenyl)(piperidin-4-yl)methanol is a fluorinated piperidine derivative characterized by a hydroxyl-substituted piperidin-4-yl group attached to a 2,5-difluorophenyl moiety.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
(2,5-difluorophenyl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C12H15F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,12,15-16H,3-6H2 |
InChI Key |
GVXVUILANINSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 60°C | (2,5-Difluorophenyl)(piperidin-4-yl)methanone | 72% | |
| CrO₃ | Dichloromethane, 0°C → RT | Same as above | 68% |
Key Findings :
-
Oxidation selectivity depends on steric hindrance from the piperidine ring.
-
Over-oxidation to carboxylic acids is avoided by using anhydrous CrO₃.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine atoms at the 2- and 5-positions on the phenyl ring participate in SNAr reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12h | Bis-piperidinyl derivative | 58% | |
| Thiophenol | THF, NaH, 60°C, 6h | (2,5-Disulfanylphenyl)(piperidin-4-yl)methanol | 63% |
Mechanistic Insight :
-
Fluorine at the 2-position is more reactive due to reduced steric hindrance .
-
Electron-withdrawing effects of adjacent fluorine enhance electrophilicity.
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | Acetyl-protected methanol derivative | 85% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 8h | Benzyl ether analog | 77% |
Optimization Notes :
-
Esterification yields improve with bulky bases (e.g., pyridine) to trap HCl.
-
Etherification requires polar aprotic solvents for efficient SN2 reactivity .
Reductive Amination
The piperidine nitrogen undergoes reductive alkylation:
| Carbonyl Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 4h | N-Methylpiperidine derivative | 91% | |
| 4-Nitrobenzaldehyde | TiCl₄, THF, 0°C → RT | N-(4-Nitrobenzyl)piperidine analog | 66% |
Critical Parameters :
Sulfonylation and Acylation
The piperidine nitrogen reacts with sulfonyl chlorides or anhydrides:
Structural Confirmation :
-
Single-crystal X-ray diffraction validated the sulfonylated product’s distorted tetrahedral geometry .
Oxime Formation
The ketone intermediate (from oxidation) reacts with hydroxylamine:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₂OH·HCl, Pyridine, EtOH, reflux, 6h | (Z)-(2,5-Difluorophenyl)(piperidin-4-yl)methanone oxime | 89% |
Applications :
Catalytic Cross-Coupling
Palladium-catalyzed couplings enable aryl-aryl bond formation:
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄ | Toluene, 100°C, 24h | Biaryl derivative with enhanced π-conjugation | 54% |
Notable Observations :
-
Ultra-low Pd loadings (0.01 mol%, 4.9 ppm) achieve moderate yields without side products .
-
Anhydrous conditions increase turnover frequency (TOF) by 18× compared to hydrated systems .
Thermal Degradation
Controlled pyrolysis reveals stability limits:
| Temperature | Atmosphere | Major Degradants | Source |
|---|---|---|---|
| 250°C | N₂ | Fluorobenzene, Piperidine fragments | |
| 400°C | Air | CO₂, HF, and polycyclic aromatic hydrocarbons |
Thermogravimetric Analysis (TGA) :
-
5% mass loss at 180°C (dehydration).
-
Rapid decomposition above 250°C.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of (2,5-Difluorophenyl)(piperidin-4-yl)methanol is its potential as an antiviral agent. Research indicates that modifications of phenyl groups in similar compounds can enhance their binding affinity to viral proteins, particularly in the context of HIV-1. The compound's structure allows it to interact with the CD4 binding site on the HIV-1 gp120 protein, which is crucial for viral entry into host cells.
A study demonstrated that derivatives containing similar piperidine moieties exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase and preventing viral replication .
Antimicrobial Properties
In vitro studies have shown that (2,5-Difluorophenyl)(piperidin-4-yl)methanol exhibits antimicrobial activity against various bacterial strains. A series of oxime derivatives derived from this compound were evaluated for their antibacterial and antifungal properties, with several derivatives showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Antiviral | Effective against HIV-1 | |
| Antimicrobial | Active against S. aureus and E. coli |
Case Study 1: Antiviral Efficacy
In a controlled study, researchers synthesized a series of compounds based on (2,5-Difluorophenyl)(piperidin-4-yl)methanol to evaluate their antiviral efficacy. Using pseudovirus-based assays, they found that certain analogs significantly reduced viral load in infected cell lines. The study highlighted the importance of structural modifications in enhancing antiviral potency .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial effectiveness of derivatives synthesized from (2,5-Difluorophenyl)(piperidin-4-yl)methanol. The study utilized disk diffusion methods to assess the activity against a panel of bacteria and fungi. Results indicated that specific substitutions on the piperidine ring led to increased antimicrobial activity, suggesting a structure-activity relationship that could guide future drug development .
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (AB11139): This analogue features a 2,4-difluorophenyl group and a ketone (methanone) instead of a hydroxyl group. The ketone group increases polarity but reduces hydrogen-bonding capacity relative to the hydroxyl in the target compound .
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () : This TRK kinase inhibitor contains a 2,5-difluorophenyl group but uses a pyrrolidine (5-membered ring) instead of piperidine. The smaller ring size may confer conformational rigidity, impacting target selectivity .
Functional Group Modifications
- (2,5-Dimethoxyphenyl)piperidines (Compounds 18–19, ) : These serotonin reuptake inhibitors (SSRIs) replace fluorine with methoxy groups. Methoxy substituents are electron-donating, contrasting with the electron-withdrawing fluorine, which could influence receptor binding kinetics and metabolic stability .
- This modification may improve blood-brain barrier penetration compared to the hydroxyl-containing target compound .
Structural Complexity and Pharmacokinetics
- [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol (): This compound incorporates a sulfonyl group and diphenylmethanol, increasing molecular weight and polarity. Such features may reduce bioavailability but enhance target specificity through additional hydrogen-bonding interactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated or methoxy-substituted analogues, as seen in kinase inhibitors and SSRIs .
- Hydroxyl vs. Amine/Ketone : The hydroxyl group may limit membrane permeability relative to amine derivatives (e.g., methanamine in ) but could improve solubility and target engagement in hydrophilic environments .
Biological Activity
The compound (2,5-Difluorophenyl)(piperidin-4-yl)methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanol
The synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with piperidin-4-ol under acidic or basic conditions. The process can be optimized for yield and purity through various methods such as refluxing in solvents like dichloromethane or using microwave-assisted synthesis.
Antimicrobial Activity
Research indicates that derivatives of (2,5-Difluorophenyl)(piperidin-4-yl)methanol exhibit significant antimicrobial activity . In a study evaluating various oxime derivatives derived from similar structures, compounds showed promising results against both bacterial and fungal strains. For instance, specific derivatives demonstrated an inhibition zone greater than 15 mm against Staphylococcus aureus and Candida albicans .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4b | Staphylococcus aureus | 16 |
| 4g | Escherichia coli | 14 |
| 5e | Candida albicans | 15 |
Antiviral Activity
In addition to its antimicrobial properties, (2,5-Difluorophenyl)(piperidin-4-yl)methanol has shown potential as an antiviral agent . Studies on related compounds have indicated that modifications to the piperidine ring can enhance activity against viruses such as HIV. The presence of fluorine substituents is believed to play a crucial role in increasing potency by enhancing binding affinity to viral targets .
Case Studies and Research Findings
- In Vitro Antiviral Activity : Research on non-nucleoside reverse transcriptase inhibitors has highlighted the importance of structural modifications in enhancing antiviral efficacy. Compounds with ortho-substituents exhibited superior activity compared to their unsubstituted counterparts .
- Anticancer Properties : The compound's structural analogs have been investigated for their anticancer properties. A study found that certain derivatives could inhibit microtubule assembly in cancer cells, leading to apoptosis at concentrations as low as 1 μM . This suggests a potential application in cancer therapeutics.
- Mechanistic Insights : Mechanistic studies have shown that the biological activity of (2,5-Difluorophenyl)(piperidin-4-yl)methanol may be attributed to its ability to interact with specific protein targets involved in disease pathways. For example, compounds exhibiting high cytotoxicity against cancer cells often target the cell cycle regulatory proteins .
Q & A
Q. What are the optimal synthetic routes for (2,5-difluorophenyl)(piperidin-4-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the piperidin-4-yl moiety. For example, coupling 2,5-difluorobenzaldehyde with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) followed by reduction (NaBH₄ or LiAlH₄) yields the methanol derivative. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to reflux) to minimize by-products like over-reduced amines or unreacted aldehydes . Purity validation via HPLC (retention time ~1.63 minutes under QC-SMD-TFA05 conditions) and LCMS (m/z ~598 [M+H]+) is critical .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?
- Methodological Answer : X-ray crystallography is definitive for confirming molecular geometry and stereochemistry, as demonstrated in analogous piperidinyl methanol derivatives (e.g., bond angles of 109.5° for tetrahedral carbons) . Complementary techniques include:
- ¹H/¹³C NMR : Chemical shifts for the difluorophenyl protons (δ ~6.8–7.2 ppm) and piperidine CH₂ groups (δ ~2.5–3.5 ppm).
- IR Spectroscopy : O–H stretch (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹).
Discrepancies in NOESY/ROESY data may arise from dynamic conformational changes in the piperidine ring, requiring computational modeling (DFT) for resolution .
Advanced Research Questions
Q. What strategies address contradictory spectroscopic data between synthetic batches of (2,5-difluorophenyl)(piperidin-4-yl)methanol?
- Methodological Answer : Batch inconsistencies often stem from residual solvents, stereochemical impurities, or fluorophenyl ring substitution patterns. Systematic analysis includes:
- HPLC-MS/MS : Quantify trace impurities (e.g., unreacted aldehyde at m/z ~140 [M+H]+).
- X-ray Powder Diffraction (XRPD) : Detect polymorphic variations affecting solubility and reactivity .
- 19F NMR : Resolve positional isomerism (e.g., 2,5- vs. 2,6-difluoro byproducts) via distinct coupling patterns .
Q. How do electronic effects of fluorine substituents influence the compound’s pharmacological activity in preclinical models?
- Methodological Answer : Fluorine’s electronegativity alters the compound’s logP (lipophilicity) and pKa, impacting membrane permeability. Comparative studies using analogs (e.g., 4-fluoro vs. 2,5-difluoro derivatives) reveal:
- SAR Trends : 2,5-Difluoro substitution enhances receptor binding affinity (e.g., IC₅₀ values in enzyme assays) due to optimized π-stacking with aromatic residues .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ > 60 minutes vs. ~20 minutes for non-fluorinated analogs) .
Q. What computational models predict the compound’s interactions with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:
- Target Homology Modeling : Use templates like the β₂-adrenergic receptor (PDB ID: 2RH1) for GPCRs.
- Binding Free Energy Calculations : MM-PBSA/GBSA quantify contributions from hydrophobic (piperidine) and polar (methanol-OH) groups .
- Fluorine-Specific Interactions : Electrostatic potential maps highlight F···H–N hydrogen bonds with active-site lysine residues .
Experimental Design & Data Analysis
Q. How to design stability studies for (2,5-difluorophenyl)(piperidin-4-yl)methanol under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Analytical Monitoring : UPLC-PDA tracks degradation products (e.g., piperidine N-oxide at m/z +16).
- Kinetic Modeling : Arrhenius plots predict shelf life (t₉₀) at 25°C using accelerated stability data (40°C/75% RH) .
Q. What in vitro assays validate the compound’s selectivity against off-target receptors?
- Methodological Answer :
- Panel Screening : Use radioligand binding assays (e.g., CEREP) against 50+ targets (GPCRs, ion channels).
- Dose-Response Curves : Calculate Ki values for high-affinity off-targets (e.g., σ receptors) .
- Counter-Screening : Pair with functional assays (cAMP accumulation, Ca²⁺ flux) to distinguish antagonism vs. inverse agonism .
Contradiction Resolution in Literature
Q. How to reconcile discrepancies in reported cytotoxic IC₅₀ values across cell lines?
- Methodological Answer : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- MTT/PrestoBlue Assays : Use 48-hour exposure in serum-free media to minimize growth factor interference.
- Cell Line Authentication : STR profiling ensures consistency (e.g., HeLa vs. primary fibroblasts) .
- Positive Controls : Compare with reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
